

Application Notes: Meropenem in Novel Drug Delivery Systems

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Compound of Interest		
Compound Name:	Meropenem	
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Introduction

Meropenem is a broad-spectrum carbapenem antibiotic, highly effective against a wide range of Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting bacterial cell wall synthesis.[2] Despite its potency, **Meropenem**'s clinical application is challenged by a short plasma half-life, requiring frequent high-dose administrations, and the global rise of antimicrobial resistance.[1][3] Encapsulating **Meropenem** into novel drug delivery systems (NDDS) presents a promising strategy to overcome these limitations. These systems can protect the drug from degradation, enable controlled and sustained release, improve its pharmacokinetic profile, and enhance its efficacy against resistant pathogens and biofilms.[3][4] This document provides an overview of various NDDS applications for **Meropenem**, supported by quantitative data and detailed experimental protocols.

Liposomal Meropenem

Liposomes are vesicular structures composed of a lipid bilayer, capable of encapsulating both hydrophilic and lipophilic drugs.[5] For **Meropenem**, liposomal formulations have been shown to significantly enhance its antibacterial and antibiofilm activity, particularly against resistant strains like Pseudomonas aeruginosa.[6][7] The lipid bilayer can facilitate penetration into bacterial biofilms, a key challenge in treating chronic infections.[5]

Quantitative Data Summary: Liposomal Meropenem



Formulati on	Particle Size (nm)	Zeta Potential (mV)	Encapsul ation Efficiency (%)	Loading Capacity (%)	Key Finding	Referenc e
Meropene m-loaded Liposomes	100.4	Not Specified	61.3%	38.7%	MIC for P. aeruginosa reduced from >100 µg/ml to ≤6.25 µg/ml.[6]	[6]
Cationic Liposomes (PC/DOPE/ SA)	~100	Not Specified	Not Specified	Not Specified	2-4 times lower MIC against sensitive P. aeruginosa compared to free drug.	[8]

Polymeric and Lipid Nanoparticles

Nanoparticles, including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and chitosan nanoparticles, offer a versatile platform for **Meropenem** delivery.[3][9][10] These systems can improve drug stability, provide controlled release, and enhance antibacterial activity.[11][12] Chitosan, a natural polymer, is particularly advantageous due to its biocompatibility, biodegradability, and intrinsic antibacterial properties.[1][10]

Quantitative Data Summary: Meropenem-Loaded Nanoparticles



Formulation Type	Particle Size (nm)	Zeta Potential (mV)	Encapsulati on Efficiency (%)	Key Finding	Reference
Solid Lipid Nanoparticles (SLN)	112.61 ± 0.66	-20.43 ± 0.99	89.94 ± 1.26%	Prolonged in vitro antibacterial activity against E. coli.[9][12]	[9][11][12]
Nanostructur ed Lipid Carriers (NLC)	126.5 ± 0.9	+0.967	79.1 ± 2.3%	Sustained release of 81.5% over 48h; enhanced skin permeation. [13]	[13][14]
Chitosan Nanoparticles	191.5	+27.3	88.32%	Similar antibacterial effects as free drug but at significantly lower concentration s.[10]	[10]
Chitosan Nanoparticles	Spherical, Nanosized	Not Specified	76.3%	Exceptional improvement of survival and bacterial clearance in a septic rat model.[1]	[1]



Niosome Nanoparticles	51.3 ± 5.84	Not Specified	84.86 ± 3.14%	Increased antibacterial activity by 4-6 times compared to free meropenem against MRSA.[15] [16]	[15][16]
Meropenem- Honey Chitosan NPs	119.885	Not Specified	88.33 ± 0.97%	Enhanced antibiofilm efficacy against S. aureus at sub-MIC levels.[17]	[17]

Microspheres

Microspheres are carrier systems that can be fabricated from a variety of natural or synthetic polymers to achieve controlled or targeted drug delivery.[18][19] Pectin microspheres coated with a pH-sensitive polymer like Eudragit S-100 have been developed for colon-targeted delivery of **Meropenem**.[20] This approach protects the drug from the acidic environment of the upper gastrointestinal tract, releasing it in the colon to treat local infections.[20]

Quantitative Data Summary: Meropenem-Loaded Microspheres



Formulation	Average Size (µm)	Entrapment Efficiency (%)	In Vitro Release (12h)	Key Finding	Reference
Pectin Microspheres (Uncoated)	10.24	70.25%	97.3%	Rapid release not suitable for colon targeting.	[20]
Pectin Microspheres (Coated)	Not Specified	70.25%	83.7%	Slower release profile suitable for targeted colon delivery.	[20]

Hydrogels

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly biocompatible and suitable for drug delivery.[21][22] An injectable, in-situ gelling hydrogel containing **Meropenem** has been developed as a potential artificial vitreous substitute for ophthalmic applications, providing sustained drug release and inhibiting bacterial growth.[23] Alginate hydrogels have also been used in combination with microbeads to deliver both **Meropenem** and bacteriophages, showing enhanced activity against P. aeruginosa biofilms.[24][25]

Quantitative Data Summary: **Meropenem**-Loaded Hydrogels



Formulation	Key Properties	In Vitro Release	Key Finding	Reference
HA-PESCE Hydrogel	Injectable, >90% transparency, 96% water content	Sustained release via Fickian diffusion	Strongly inhibits the growth of E. coli and S. aureus.	[23]
Alginate Hydrogel with Microbeads	Dual delivery of Meropenem and bacteriophages	Retained antimicrobial activity for 8 days at 37°C	Enhanced activity against P. aeruginosa biofilms.[24]	[24][25]

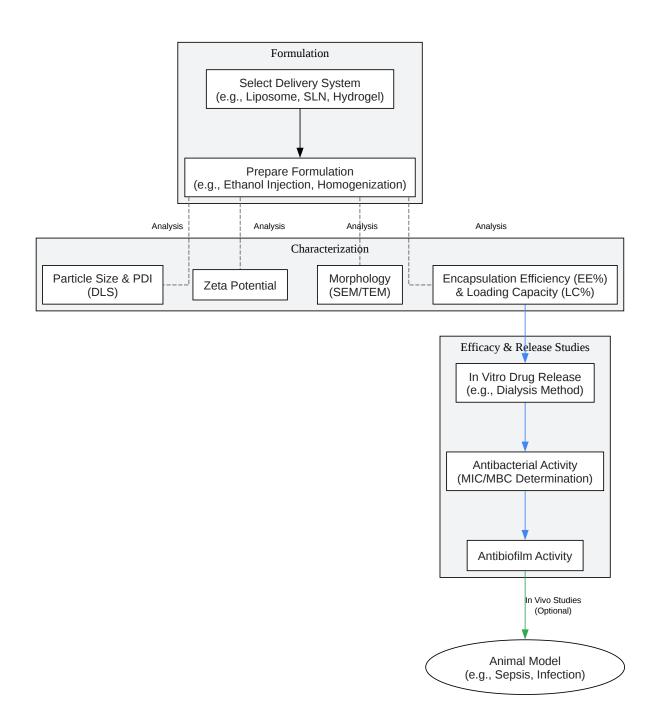
Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of **Meropenem**-loaded novel drug delivery systems.

Logical Workflow for NDDS Development

The general workflow for developing and evaluating a **Meropenem**-loaded novel drug delivery system involves formulation, characterization, and efficacy testing.





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Caption: General workflow for Meropenem-NDDS development.



Protocol 1: Preparation of Meropenem-Loaded Liposomes (Ethanol Injection Method)

This protocol is adapted from the modified ethanol injection method.[6]

- Preparation of Lipid Phase: Dissolve phosphatidylcholine, cholesterol, and Meropenem in ethanol.
- Preparation of Aqueous Phase: Prepare an aqueous medium (e.g., phosphate-buffered saline, pH 7.4).
- Injection: While mixing the aqueous phase with a high-speed homogenizer (e.g., at 20,000 rpm), slowly inject the ethanolic lipid phase into the aqueous medium.
- Solvent Evaporation: Continue mixing to allow for the formation of liposomes and the evaporation of ethanol. This can be further facilitated by using a rotary evaporator.
- Purification: Remove non-encapsulated **Meropenem** by centrifugation or dialysis against the aqueous buffer.
- Storage: Store the resulting liposomal suspension at 4°C.

Protocol 2: Preparation of Meropenem-Loaded Solid Lipid Nanoparticles (Hot Homogenization & Ultrasonication)

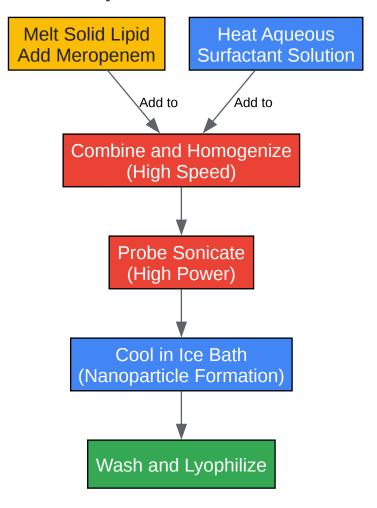
This protocol is based on the method used for preparing Meropenem-loaded SLNs.[9][11][12]

- Preparation of Lipid Phase: Melt the solid lipid (e.g., Glyceryl Monostearate) by heating it to 5-10°C above its melting point. Dissolve **Meropenem** in the molten lipid.
- Preparation of Aqueous Phase: Heat an aqueous surfactant solution (e.g., Poloxamer 188) to the same temperature as the lipid phase.
- Homogenization: Add the hot aqueous phase to the molten lipid phase and homogenize the mixture at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-inwater emulsion.



- Ultrasonication: Immediately subject the hot pre-emulsion to high-power probe ultrasonication for a defined period (e.g., 15 minutes) to reduce the particle size to the nanometer range.
- Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles with **Meropenem** encapsulated within.
- Washing and Collection: Centrifuge the SLN dispersion to collect the nanoparticles, and wash with distilled water to remove excess surfactant. The final product can be lyophilized for long-term storage.

Workflow for SLN Preparation



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Caption: Hot homogenization and ultrasonication workflow.

Protocol 3: Characterization - Encapsulation Efficiency (EE%)

- Separation of Free Drug: Centrifuge the nanoparticle suspension (e.g., at 15,000 rpm for 30 minutes at 4°C) to pellet the Meropenem-loaded nanoparticles.
- Quantification of Free Drug: Carefully collect the supernatant, which contains the
 unencapsulated (free) Meropenem. Measure the concentration of Meropenem in the
 supernatant using a validated analytical method such as High-Performance Liquid
 Chromatography (HPLC) with UV detection (λmax ≈ 298 nm).[10]
- Calculation: Calculate the Encapsulation Efficiency using the following formula: EE (%) =
 [(Total Drug Amount Free Drug Amount) / Total Drug Amount] x 100

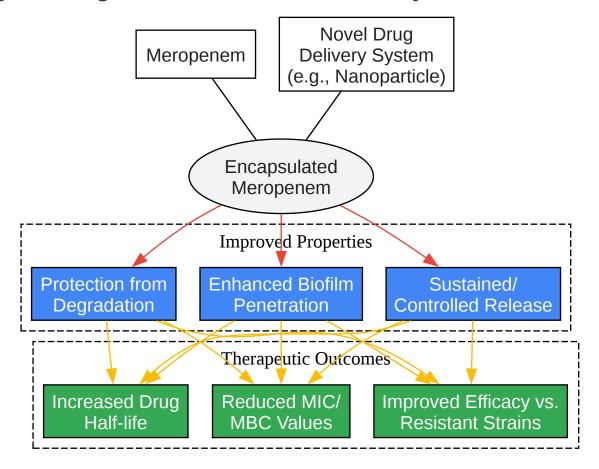
Protocol 4: In Vitro Efficacy - Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method.[10]

- Preparation of Inoculum: Culture the target bacterial strain (e.g., P. aeruginosa, S. aureus) overnight. Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
- Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of (a) free
 Meropenem and (b) Meropenem-loaded nanoparticles in Mueller-Hinton Broth (MHB). The concentration range should span the expected MIC values.
- Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + bacteria, no drug) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Determination of MIC: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.



Logical Diagram for Enhanced Efficacy



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Caption: Benefits of **Meropenem** encapsulation in NDDS.

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